(4-(3-(1H-indol-1-yl)benzoyl)piperazin-1-yl)(furan-2-yl)methanone
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Description
(4-(3-(1H-indol-1-yl)benzoyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors , and piperazine derivatives have been found to interact with a variety of targets, including neurotransmitter receptors . Therefore, it’s plausible that this compound could interact with a range of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Piperazine derivatives also exhibit a broad spectrum of biological activities . The compound’s interaction with its targets likely results in changes to cellular processes, potentially leading to these observed effects.
Biochemical Pathways
Given the broad biological activities of indole and piperazine derivatives , it’s likely that this compound could influence a variety of biochemical pathways, potentially including those involved in inflammation, viral replication, cancer progression, and more.
Result of Action
Given the diverse biological activities of indole and piperazine derivatives , it’s likely that this compound could have a range of effects at the molecular and cellular levels, potentially influencing processes such as cell proliferation, inflammation, and viral replication.
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(3-indol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-23(25-12-14-26(15-13-25)24(29)22-9-4-16-30-22)19-6-3-7-20(17-19)27-11-10-18-5-1-2-8-21(18)27/h1-11,16-17H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWUJUCVBREONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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